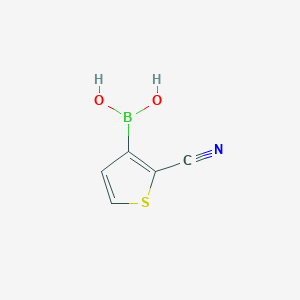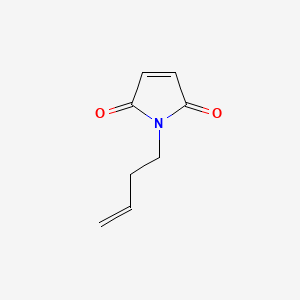
(2-Chlorophenyl)methanesulfonic acid
Übersicht
Beschreibung
(2-Chlorophenyl)methanesulfonic acid is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of methanesulfonic acid, where the hydrogen atom in the phenyl ring is substituted by a chlorine atom at the second position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)methanesulfonic acid typically involves the sulfonation of (2-chlorophenyl)methane. One common method is the reaction of (2-chlorophenyl)methane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The use of advanced purification techniques such as recrystallization and distillation further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chlorophenyl)methanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the sulfonic acid group can lead to the formation of sulfinate or thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of (2-hydroxyphenyl)methanesulfonic acid or (2-aminophenyl)methanesulfonic acid.
Oxidation Reactions: Formation of sulfonic acid derivatives.
Reduction Reactions: Formation of sulfinate or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)methanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl)methanesulfonic acid involves its ability to act as an electrophile in various chemical reactions. The sulfonic acid group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of stable products. The chlorine atom in the phenyl ring also contributes to the compound’s reactivity by making the ring more susceptible to nucleophilic attack .
Molecular Targets and Pathways: In biological systems, this compound can interact with proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily due to the formation of covalent bonds between the sulfonic acid group and amino acid residues in the protein structure .
Vergleich Mit ähnlichen Verbindungen
(2-Bromophenyl)methanesulfonic acid: Similar structure but with a bromine atom instead of chlorine.
(2-Fluorophenyl)methanesulfonic acid: Contains a fluorine atom in place of chlorine.
(2-Iodophenyl)methanesulfonic acid: Iodine atom replaces the chlorine atom in the phenyl ring.
Uniqueness: (2-Chlorophenyl)methanesulfonic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and stability compared to its bromine, fluorine, and iodine counterparts. The chlorine atom’s moderate electronegativity and size make it an ideal substituent for various chemical reactions, providing a balance between reactivity and stability .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZUARBZBREZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538036 | |
| Record name | (2-Chlorophenyl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103346-04-9 | |
| Record name | (2-Chlorophenyl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5,8,8-Tetramethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B3045147.png)












